1-(2-ethoxyphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
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Description
1-(2-ethoxyphenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative and is also known as ETPU. The synthesis of ETPU is a complex process that involves several steps, and its mechanism of action is not yet fully understood.
Scientific Research Applications
Hydrogel Formation and Properties One study explored the formation of hydrogels by a related compound, demonstrating how anion identity can influence the rheology and morphology of low molecular weight salt hydrogels. This research has implications for the design of tunable materials for biomedical and environmental applications, showcasing the compound's utility in creating physically responsive materials (Lloyd & Steed, 2011).
Tautomerism in Curcuminoid NH-pyrazoles Another study focused on the tautomerism of NH-pyrazoles, revealing the complex hydrogen bonding patterns that stabilize certain structural formations. This research provides insights into molecular interactions and stability, which are crucial for the development of pharmaceuticals and organic materials (Cornago et al., 2009).
Synthesis of Novel Pyridine and Naphthyridine Derivatives The synthesis and characterization of novel pyridine and naphthyridine derivatives have been reported, illustrating the compound's versatility as a precursor for diverse organic reactions. This work underpins the compound's role in expanding the toolkit for synthetic organic chemistry, offering pathways to new molecules with potential applications in drug development and materials science (Abdelrazek et al., 2010).
Diversity-Oriented Synthesis of Tetrahydropyrones A study on the diversity-oriented synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry highlighted the potential for creating libraries of non-natural compounds. This approach facilitates the rapid screening of molecules against biological targets, indicating the relevance of such compounds in drug discovery and medicinal chemistry (Zaware et al., 2011).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-17-6-4-3-5-16(17)21-18(23)20-15-11-19-22(13-15)12-14-7-9-24-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXHILAYLDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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